molecular formula C26H30N2O3S B2817841 N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide CAS No. 631858-57-6

N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

Cat. No.: B2817841
CAS No.: 631858-57-6
M. Wt: 450.6
InChI Key: MKLSLPHQKNVVSP-UHFFFAOYSA-N
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Description

This compound contains several functional groups including an ethoxy group, a morpholine ring, a thiophene ring, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate ethoxyphenyl, morpholinylmethyl, and dimethylthiophenyl precursors, followed by amide bond formation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would be expected to have regions of polarity due to the presence of the polar amide group and the ether group in the ethoxyphenyl moiety .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the ethoxy group could potentially be cleaved to yield an ethanol molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar thiophene and phenyl rings .

Scientific Research Applications

Gastrokinetic Activity

A study by Kato et al. (1992) explored the gastrokinetic activity of various benzamide derivatives, including compounds similar to N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide. They found that certain derivatives with specific substituents at N-4 showed potent in vivo gastric emptying activity, indicating potential applications in gastrokinetic therapy (Kato et al., 1992).

Antimicrobial and Anti-Inflammatory Properties

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, and other compounds derived from similar molecular structures. These compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential use in treating inflammatory conditions (Abu‐Hashem et al., 2020).

Application in Cancer Research

Xu et al. (2005) studied two conformationally flexible benzamide analogs, including compounds structurally related to this compound, for their binding to sigma-2 receptors. These receptors are often overexpressed in cancer cells, indicating the potential for these compounds in cancer research and therapy (Xu et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could involve investigating the biological activity of this compound, optimizing its synthesis, and exploring its potential applications .

Properties

IUPAC Name

N-[3-[(4-ethoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-4-31-22-12-10-20(11-13-22)24(28-14-16-30-17-15-28)23-18(2)19(3)32-26(23)27-25(29)21-8-6-5-7-9-21/h5-13,24H,4,14-17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLSLPHQKNVVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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